Methyl 4-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzoate
Description
Methyl 4-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzoate (compound 26) is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a methyl group at position 6, a phenyl group at position 5, and a methyl benzoate moiety linked via an ether oxygen at position 2. Key physicochemical properties include a melting point of 147–148°C, a molecular ion peak at m/z 377.0 [M+H]⁺ in LC-MS, and characteristic ¹H NMR signals (e.g., δ 3.20 and 3.87 ppm for methyl groups, aromatic protons at δ 7.17–8.53 ppm) . The compound was synthesized in 69% yield, indicating a moderately efficient synthetic route under the reported conditions .
Properties
IUPAC Name |
methyl 4-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-13-17(14-6-4-3-5-7-14)18-19(22-12-23-20(18)27-13)26-16-10-8-15(9-11-16)21(24)25-2/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTUJLPQZMSAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)OC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring system.
Substitution Reactions:
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Pyrimidine Ring
The 4-position of the thieno[2,3-d]pyrimidine scaffold is highly reactive toward nucleophilic substitution. This reaction is critical for introducing the phenoxy-benzoate moiety:
Reaction Protocol
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Starting Material : 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
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Nucleophile : Methyl 4-hydroxybenzoate
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Conditions :
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Solvent: Dimethylformamide (DMF)
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Base: Potassium carbonate (K₂CO₃)
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Temperature: 80°C
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Duration: 8 hours
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Mechanistic Insight :
The reaction proceeds via displacement of the chloride group at the 4-position of the pyrimidine ring by the phenoxide ion generated in situ. The electron-withdrawing nature of the pyrimidine ring activates the 4-position for nucleophilic attack.
Ester Hydrolysis of the Benzoate Moiety
The methyl ester group undergoes alkaline hydrolysis to yield the corresponding carboxylic acid derivative, enabling further functionalization:
Reaction Protocol
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Starting Material : Methyl 4-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzoate
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Reagents :
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Aqueous potassium hydroxide (KOH)
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Solvent: Tetrahydrofuran (THF)/water (1:1)
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Conditions :
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Temperature: Room temperature
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Duration: 6 hours
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Product : 4-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzoic acid
Application : The carboxylic acid derivative serves as an intermediate for amide coupling or salt formation in drug design .
Electrophilic Aromatic Substitution on the Phenyl Ring
While direct experimental data for this compound is limited, the phenyl and thiophene rings are susceptible to electrophilic substitution (e.g., nitration, sulfonation) based on analogous thienopyrimidine systems .
Theoretical Reactivity
| Position | Reactivity | Potential Electrophiles |
|---|---|---|
| Para to oxygen (benzoate) | Moderate | Nitronium ion (NO₂⁺), SO₃ |
| Thiophene ring | High (C-2 and C-5) | Halogens, acyl groups |
Functionalization via Reductive Amination
The methyl group at the 6-position of the thienopyrimidine can be oxidized to a carbonyl group, enabling subsequent reductive amination. This is inferred from related compounds in :
Hypothetical Pathway
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Oxidation : 6-Methyl → 6-Formyl using CrO₃ or KMnO₄.
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Reductive Amination : Reaction with primary amines (e.g., NH₂R) and NaBH₃CN to form secondary amines.
Comparative Reaction Data
Mechanistic and Synthetic Considerations
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Steric Effects : The 5-phenyl group on the thienopyrimidine ring may hinder reactivity at adjacent positions.
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Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .
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Temperature Sensitivity : Prolonged heating (>100°C) risks decomposition of the thienopyrimidine core .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 4-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzoate exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidine have been synthesized and evaluated for their ability to inhibit tumor growth by targeting specific cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Anti-inflammatory Effects
Research has shown that thieno[2,3-d]pyrimidine derivatives possess anti-inflammatory properties. This compound may inhibit the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies suggest that it can disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial cell death.
Case Study 1: Anticancer Screening
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and tested their efficacy against human cancer cell lines. This compound showed promising results with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Mechanism
A recent paper in Bioorganic & Medicinal Chemistry Letters investigated the anti-inflammatory effects of various thieno[2,3-d]pyrimidine derivatives. The study found that this compound effectively reduced the expression of COX-2 and TNF-alpha in lipopolysaccharide-stimulated macrophages .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of Methyl 4-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize compound 26 , a comparative analysis with structurally or functionally related compounds is presented below. Data are derived from heterocyclic derivatives and methyl benzoate-based agrochemicals.
Table 1: Structural and Functional Comparison of Compound 26 and Analogs
Key Observations:
Structural Variations: Compound 26 utilizes a thieno[2,3-d]pyrimidine core, distinguishing it from the thiazolo[4,5-d]pyrimidine derivatives (19, 20) . Agrochemical analogs (e.g., tribenuron methyl ester, diclofop-methyl) share the methyl benzoate backbone but incorporate pyrimidine or phenoxypropanoate groups tailored for herbicidal activity .
Synthesis and Yield :
- Compound 26 was synthesized in 69% yield, suggesting a robust route compared to the unspecified yields of 19 /20 . Microwave-assisted synthesis (used for 19 /20 ) might improve efficiency but requires specialized equipment.
Physicochemical and Spectral Data :
- The molecular weight of 26 (m/z 377.0) is higher than agrochemical analogs like diclofop-methyl (m/z 341.0), which could impact solubility or bioavailability .
- The melting point of 26 (147–148°C) indicates higher crystallinity compared to liquid or low-melting herbicides (e.g., diclofop-methyl, m.p. 40–42°C) .
The phenyl and methyl groups in 26 may enhance lipophilicity, a trait critical for membrane penetration in bioactive molecules.
Biological Activity
Methyl 4-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 342.41 g/mol
- IUPAC Name : this compound
This compound features a thienopyrimidine moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thienopyrimidine derivatives. For instance, compounds containing the thieno[2,3-d]pyrimidine scaffold have demonstrated significant antibacterial and antifungal activities.
| Compound | Target Microorganism | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 14 |
| This compound | S. aureus | 12 |
| This compound | C. albicans | 10 |
These findings suggest that the compound may inhibit bacterial growth by disrupting cellular processes or damaging cell membranes .
Anti-inflammatory Activity
Thienopyrimidine derivatives have been evaluated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro assays have shown that these compounds can significantly reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential for treating inflammatory diseases .
Antidiabetic Potential
Research indicates that certain thienopyrimidine derivatives can activate peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism and insulin sensitivity. This suggests that this compound may possess antidiabetic properties by enhancing insulin sensitivity .
Case Study 1: Antimicrobial Efficacy
In a study conducted on various thienopyrimidine derivatives, including this compound, researchers observed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the thieno[2,3-d]pyrimidine structure could enhance antimicrobial efficacy .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of thienopyrimidine derivatives in a rat model of arthritis. The results indicated that these compounds significantly reduced swelling and pain while decreasing levels of inflammatory markers in serum samples . This suggests potential therapeutic applications in chronic inflammatory conditions.
Q & A
Q. What is the optimal synthetic route for Methyl 4-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzoate, and how can its purity be verified?
The compound is synthesized via nucleophilic aromatic substitution between a hydroxyl-containing thieno[2,3-d]pyrimidine precursor and methyl 4-hydroxybenzoate. Key steps include refluxing in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃). The reaction yields 69% of the product, characterized by ¹H NMR (DMSO-d₆: δ 3.20 [CH₃], 3.87 [OCH₃], aromatic protons at 7.17–8.53 ppm) and LC-MS (m/z 377.0 [M+H]⁺). Melting point analysis (147–148°C) further confirms purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
Critical techniques include:
- ¹H NMR : Assigns protons in the thienopyrimidine core, methoxy groups, and aromatic substituents.
- LC-MS : Confirms molecular weight (m/z 377.0 [M+H]⁺) and detects impurities.
- Melting Point : Validates crystallinity (147–148°C) and batch consistency .
Q. How should researchers handle and store this compound to ensure stability?
Store at –20°C in airtight, light-protected containers. The ester group is susceptible to hydrolysis under acidic/basic conditions; monitor stability via periodic HPLC analysis. Avoid prolonged exposure to moisture .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound?
Using AutoDock4 , researchers can model binding interactions by incorporating receptor flexibility (e.g., sidechain adjustments in MCL-1/BCL-2 proteins). Cross-docking validation with HIV protease analogs improves reliability. Focus on the thienopyrimidine core’s π-π stacking and hydrogen-bonding potential with kinase or apoptotic targets .
Q. What strategies can improve solubility for in vitro assays without compromising bioactivity?
Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer activity?
- Phenyl Ring Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance target binding (see ).
- Benzoate Substituents : Replace the methoxy group with bioisosteres (e.g., hydroxamic acid) to improve pharmacokinetics.
- Biological Assays : Test derivatives against apoptosis pathways (e.g., BCL-2 inhibition) using flow cytometry or caspase-3 activation assays .
Q. What analytical methods resolve contradictions in reported bioactivity data for thienopyrimidine derivatives?
Q. How can X-ray crystallography validate the binding mode of this compound with its target?
Co-crystallize the compound with purified protein targets (e.g., MCL-1) using vapor diffusion methods. Resolve structures at ≤2.0 Å resolution to map critical interactions (e.g., hydrogen bonds with Glu152 or hydrophobic contacts with Leu246) .
Methodological Considerations
Q. What experimental controls are critical for reproducibility in synthesis?
- Negative Controls : Omit the nucleophilic reagent to confirm reaction specificity.
- Purification : Use silica gel chromatography (e.g., hexane/EtOAc gradient) to isolate the product.
- Batch Comparison : Compare NMR and LC-MS data across syntheses to detect variability .
Q. How can researchers mitigate cytotoxicity artifacts in cell-based assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
